dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate
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Overview
Description
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a chemical compound with the molecular formula C11H19NO5. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a propenoyl group attached to a succinate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate typically involves the reaction of dimethyl succinate with dimethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The detailed mechanism of action is still under investigation, and further research is needed to fully understand its molecular interactions.
Comparison with Similar Compounds
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate can be compared with other similar compounds, such as:
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]malonate: Similar structure but with a malonate backbone.
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]glutarate: Similar structure but with a glutarate backbone.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties, which distinguish it from other related compounds.
Biological Activity
Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as Mannich bases, which are characterized by the presence of a dimethylamino group and a propenoyl moiety. The general structure can be represented as follows:
Where x, y, z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the dimethylamino group is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that Mannich bases exhibit cytotoxic effects against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting ATP leakage .
- Antimicrobial Activity : Research indicates that Mannich bases have potential antibacterial and antifungal properties. The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
- Enzyme Inhibition : The ability of Mannich bases to act as enzyme inhibitors has been documented. This includes inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Study | Cell Line | Activity | Mechanism |
---|---|---|---|
Study 1 | HeLa | Anticancer | Induction of apoptosis through mitochondrial disruption |
Study 2 | HepG2 | Cytotoxicity | Inhibition of DNA topoisomerase I |
Study 3 | A549 | Antimicrobial | Disruption of membrane integrity |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong anticancer potential.
- Antimicrobial Effects : In another study, the compound was tested against various bacterial strains, showing effective inhibition at low concentrations (MIC < 50 µg/mL). This highlights its potential as an antimicrobial agent.
- Enzyme Inhibition : Research demonstrated that the compound effectively inhibited DNA topoisomerase I activity in vitro, leading to increased DNA damage in treated cells.
Properties
IUPAC Name |
dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKAUVQHKCWOV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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